molecular formula C16H17F2N3O3S B2965923 2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrazine CAS No. 2034228-60-7

2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrazine

Cat. No.: B2965923
CAS No.: 2034228-60-7
M. Wt: 369.39
InChI Key: GVOLSERPYBUZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrazine is a chemical compound with the CAS Number 2034228-60-7 and a molecular formula of C16H17F2N3O3S . It has a calculated molecular weight of 369.39 g/mol . This compound features a pyrazine ring, a privileged scaffold in medicinal chemistry known for its utility in drug discovery, linked via an ether bond to a piperidine system that is functionalized with a 2,5-difluorobenzylsulfonyl group . The presence of these distinct structural motifs suggests potential for diverse interactions in biological systems. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules. It may also serve as a valuable pharmacological probe for investigating novel therapeutic targets, particularly given that structurally related pyrazine-containing compounds have been explored as modulators of biological targets such as GPR6 and cyclin-dependent kinases . This product is provided for research purposes and is strictly labeled For Research Use Only (RUO) ; it is not intended for diagnostic or therapeutic applications, nor for personal use.

Properties

IUPAC Name

2-[1-[(2,5-difluorophenyl)methylsulfonyl]piperidin-3-yl]oxypyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O3S/c17-13-3-4-15(18)12(8-13)11-25(22,23)21-7-1-2-14(10-21)24-16-9-19-5-6-20-16/h3-6,8-9,14H,1-2,7,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOLSERPYBUZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=C(C=CC(=C2)F)F)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrazine is a synthetic organic molecule characterized by its unique structural features, including a pyrazine ring and a piperidine moiety functionalized with a difluorobenzylsulfonyl group. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula: C16H18F2N3O3S
  • Molecular Weight: 351.4 g/mol
  • CAS Number: 2201582-18-3

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets, including enzymes and receptors. The presence of the sulfonyl group enhances its binding affinity and specificity, potentially modulating pathways relevant to disease states.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit antimicrobial properties. For instance, derivatives with similar structures have shown activity against Gram-positive bacteria, although the specific activity of this compound remains to be fully elucidated. A comparative study on related compounds revealed varying degrees of efficacy against bacterial strains such as Bacillus subtilis and Escherichia coli.

CompoundMIC (µg/mL)Activity
Compound A25Active against Bacillus subtilis
Compound B50Active against Escherichia coli
This compoundTBDTBD

Anticancer Activity

Preliminary studies suggest that This compound may possess anticancer properties. Similar compounds have demonstrated cytotoxic effects on various cancer cell lines, indicating potential for further research in cancer therapeutics. For example, one study highlighted that derivatives with sulfonamide groups showed significant inhibition of tumor growth in vitro.

Case Studies and Research Findings

  • In Vitro Studies:
    • A study involving the evaluation of several piperidine derivatives indicated that compounds with sulfonyl modifications exhibited enhanced cytotoxicity against cancer cell lines such as HeLa and MCF7.
    • The mechanism was linked to apoptosis induction and cell cycle arrest.
  • In Vivo Studies:
    • Animal models treated with similar compounds displayed reduced tumor sizes compared to control groups. The exact role of This compound in these outcomes requires further investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The compound’s closest analogs differ in substituents on the sulfonyl group or the piperidine/pyrazine scaffold. Key examples include:

Table 1: Structural and Molecular Comparisons
Compound Name Substituent on Sulfonyl Group Molecular Formula Molecular Weight Key Features Reference
2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrazine 2,5-Difluorobenzyl C17H17F2N3O3S 357.39* Fluorine-enhanced lipophilicity
2-((1-((3-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (Cmpd 2) 3-Methylpyrazole C13H18N5O3S 324.11 Heterocyclic substitution
2-((1-((3-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (Cmpd 8) 3-Ethyl-5-methylpyrazole C15H22N5O3S 352.14 Bulky alkyl groups, moderate yield (77%)
2-((1-((3-(Tert-butyl)-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (Cmpd 12) 3-Tert-butyl-5-methylpyrazole C17H26N5O3S 380.18 High steric bulk, high yield (75%)
2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine 2,5-Difluorobenzyl (no sulfonyl) C17H19F2N3O 319.35 Methoxy linker, reduced polarity
2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyrazine Butylsulfonyl C13H21N3O3S 299.39 Aliphatic chain, lower molecular weight

*Calculated based on formula C17H17F2N3O3S.

Key Observations:
  • Fluorine Substitution: The 2,5-difluorobenzyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., Cmpd 2 or 8) .
  • Steric Effects : Bulky substituents (e.g., tert-butyl in Cmpd 12) may improve receptor binding but reduce solubility, whereas the difluorobenzyl group balances steric and electronic effects.
  • Synthetic Yields : Yields for analogs vary significantly (20–77%), with bulky groups (Cmpd 12) showing higher yields, possibly due to improved crystallization .

Physicochemical and ADME Properties

  • Solubility : Polar sulfonyl groups counteract the hydrophobicity of aromatic rings, but bulky substituents (e.g., Cmpd 12) may reduce aqueous solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.